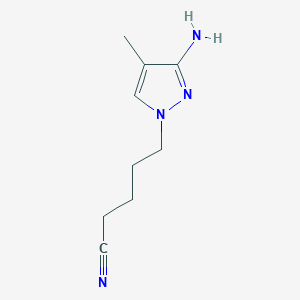
methyl2-amino-2-(1H-imidazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate is a white crystalline solid that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate can be synthesized by heating aminoethanol and 1H-imidazole-2-carboxaldehyde under acidic conditions . The reaction involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
While specific industrial production methods for methyl 2-amino-2-(1H-imidazol-2-yl)acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps for purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the imidazole ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate: This compound has a similar structure but with an ethyl group instead of a methyl group.
2-(1H-imidazol-2-yl)acetic acid: This compound lacks the methyl ester group and has different chemical properties.
Uniqueness
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 2-amino-2-(1H-imidazol-2-yl)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)4(7)5-8-2-3-9-5/h2-4H,7H2,1H3,(H,8,9) |
Clé InChI |
CMYABQIILRECTA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=NC=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)






![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)
